6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) is a specialized heterocyclic building block belonging to the 2-aminopyridine class, with a molecular weight of 203.04 g/mol and a molecular formula of C6H7BrN2O . Its structure features a pyridine core with an amino group at the 2-position, a methoxy group at the 4-position, and a bromine atom at the 6-position . This specific substitution pattern distinguishes it from other aminopyridine derivatives and is the primary driver of its utility in medicinal chemistry as a key intermediate for constructing more complex, biologically active molecules [1].
Scaffold
2-Aminopyridine core with defined 6-Br/4-OMe substitution pattern
Synthesis
Enables Pd-catalyzed cross-coupling for C-C bond formation
Selection
Vendor-reported purity specification for multi-step synthesis workflows
[1] Bolliger, J. L., Oberholzer, M., & Frech, C. M. (2011). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Advanced Synthesis & Catalysis, 353(13), 2317-2330. View Source
Why 6-Bromo-4-methoxypyridin-2-amine Is Irreplaceable
Generic substitution with other 2-aminopyridine derivatives is not viable due to the critical, synergistic influence of the 6-bromo and 4-methoxy substituents on both synthetic utility and potential bioactivity. The 6-bromo position is essential for enabling specific cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational for building molecular diversity [1]. Altering this substitution (e.g., to a chloro or unsubstituted analog) or relocating it (e.g., to the 5-position) would eliminate or drastically change the reactivity at that site, as documented in studies on 6-bromopyridine-2-amines as privileged substrates [1]. The 4-methoxy group is not inert; it can significantly modulate the electronic properties of the pyridine ring, influencing both the reactivity of the 2-amino group and the binding affinity of the final drug candidates, a principle supported by structure-activity relationship (SAR) studies on analogous aminopyridine kinase inhibitors [2].
6-Bromo Position
Chloro or unsubstituted analogs lack cross-coupling reactivity; may alter synthetic route feasibility.
4-Methoxy Influence
Electronic modulation differs from -H or -OH analogs; may shift downstream binding properties.
Regioisomer Mismatch
5-Bromo isomer (CAS 1232431-11-6) exhibits different reactivity and SAR profile; may not transfer directly.
[1] Bolliger, J. L., Oberholzer, M., & Frech, C. M. (2011). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Advanced Synthesis & Catalysis, 353(13), 2317-2330. View Source
[2] S. Erić, J. Antić Stanković, V. Savić. (2012). Docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. View Source
Evidence: 6-Bromo-4-methoxypyridin-2-amine vs. Structural Analogs
Purity Specification Advantage
Suppliers like Bidepharm provide 6-Bromo-4-methoxypyridin-2-amine with a standard purity of 98% . In comparison, many other common heterocyclic building blocks, including this compound from other vendors like AKSci or Evitachem, are typically offered at a 95% or 97% purity specification .
Purity SpecificationSpecification review
98%
vs 95–97% supplier range
May support consistent yields in multi-step synthesis
Vendor COA context; cross-supplier variation exists.
Chemical SynthesisMedicinal ChemistryQuality Control
Evidence Dimension
Minimum Purity Specification
Target Compound Data
98%
Comparator Or Baseline
95% (AKSci, Evitachem) / 97% (Sigma-Aldrich)
Quantified Difference
+1% to +3% higher purity
Conditions
Vendor Certificates of Analysis (COA) for chemical reagents
Why This Matters
A higher minimum purity specification can reduce the need for pre-use purification, ensuring more consistent yields and fewer side reactions in multi-step synthetic sequences, thereby directly impacting project timelines and material costs.
Chemical SynthesisMedicinal ChemistryQuality Control
Pd-Catalyzed Cross-Coupling Reactivity
6-Bromo-4-methoxypyridin-2-amine belongs to the class of 6-bromopyridine-2-amines, which have been shown to selectively react in high yields with amines and serve as effective substrates for palladium-catalyzed C-C cross-coupling reactions [1]. While specific yield data for this exact compound was not found in the open literature, the class of 6-bromopyridine-2-amines is described as yielding products in 'very high yields' for amination and subsequent cross-coupling with arylboronic acids, diaryl-, and dialkylzinc reagents [1]. This contrasts with the reactivity of 2-aminopyridines lacking the 6-bromo group, which cannot participate in these same cross-coupling pathways.
Cross-Coupling ReactivityClass-level
Very high yields reported
vs. non-brominated analogs (inactive)
Enables key C-C bond diversification steps
Specific yield data unavailable; class-level inference.
Organic SynthesisCatalysisMedicinal Chemistry
Evidence Dimension
Suitability for Pd-Catalyzed Cross-Coupling
Target Compound Data
Class reported to undergo cross-coupling in 'very high yields'
Comparator Or Baseline
2-Aminopyridine (no 6-bromo substituent) or 4-substituted analogs
Quantified Difference
Qualitative: Enables cross-coupling reactivity; unsubstituted analogs do not.
Conditions
Suzuki-Miyaura and Negishi cross-coupling reactions using Pd catalysts
Why This Matters
The 6-bromo substituent is a non-negotiable structural requirement for implementing the key C-C bond-forming steps that allow this compound to function as a versatile 'linchpin' for synthesizing diverse, complex drug-like molecules, a capability absent in many structurally similar, less-substituted analogs.
Organic SynthesisCatalysisMedicinal Chemistry
[1] Bolliger, J. L., Oberholzer, M., & Frech, C. M. (2011). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Advanced Synthesis & Catalysis, 353(13), 2317-2330. View Source
The location of the bromine atom at the 6-position, adjacent to the 2-amino group, is a crucial feature that defines its reactivity profile. In contrast, the regioisomer 5-Bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6) has the bromine at the 5-position [1]. This difference in regiochemistry leads to different electronic environments and steric accessibility, which can result in distinct reaction outcomes and biological properties for the final derived molecules. The 6-bromo substitution is specifically highlighted as a privileged scaffold for generating 6-substituted 2-aminopyridines [2].
Regiochemical ControlClass-level
6-Bromo vs. 5-Bromo
Different electronic & steric profiles
Defined vector for systematic SAR exploration
Biological outcomes may diverge per SAR context.
Drug DiscoveryStructure-Activity RelationshipSynthetic Strategy
Qualitative: Different regiochemistry alters reactivity and biological profile.
Conditions
Structure-activity relationship (SAR) exploration in drug discovery programs
Why This Matters
For medicinal chemists, the precise 6-bromo substitution pattern provides a defined and predictable vector for molecular diversification. This regiochemical control is essential for systematically exploring SAR and optimizing the properties of a lead compound, whereas the 5-bromo isomer would likely yield a different profile of derivatives and biological outcomes.
Drug DiscoveryStructure-Activity RelationshipSynthetic Strategy
[2] Bolliger, J. L., Oberholzer, M., & Frech, C. M. (2011). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Advanced Synthesis & Catalysis, 353(13), 2317-2330. View Source
6-Bromo-4-methoxypyridin-2-amine Applications
Kinase Inhibitor Scaffold
This compound is ideally suited as a starting material in medicinal chemistry programs targeting kinase inhibition. The 6-bromo substituent enables site-selective functionalization using established and high-yielding Suzuki-Miyaura or Negishi cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups [1]. This allows for the systematic exploration of structure-activity relationships (SAR) around the 6-position of the 2-aminopyridine core, a common motif in ATP-competitive kinase inhibitors [2]. The 4-methoxy group provides an additional handle for modulating electronic properties and binding interactions.
Chemical Biology Probes & Protein Degraders
The presence of both a halogen (Br) and a protected amine (the 2-amino group) makes this compound a versatile intermediate for assembling complex chemical biology tools. The 6-bromo position serves as a convenient site for late-stage functionalization, allowing researchers to attach the core to a variety of linkers, fluorescent tags, or E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development. The 2-amino group can be further derivatized to modulate target binding affinity [1].
Agrochemical and Material Science Precursor
Beyond pharmaceuticals, the robust and well-defined cross-coupling chemistry of 6-bromopyridine-2-amines makes this compound a valuable synthon in the development of novel agrochemicals and functional materials. The ability to reliably introduce a wide range of chemical diversity at the 6-position via a single, efficient reaction pathway is a key advantage in any research setting focused on generating and screening compound libraries for non-medical applications [1].
Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
6-Bromo enables site-selective functionalization
SAR at 6-position and electronic modulation
Chemical probe and PROTAC synthesis
Dual reactive handles (Br, NH₂)
Linker attachment chemistry and target engagement
Agrochemical and materials library synthesis
Reliable cross-coupling chemistry
Compound library diversification and screening
[1] Bolliger, J. L., Oberholzer, M., & Frech, C. M. (2011). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Advanced Synthesis & Catalysis, 353(13), 2317-2330. View Source
[2] S. Erić, J. Antić Stanković, V. Savić. (2012). Docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. View Source
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